molecular formula C9H14FNO B13905889 [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

Cat. No.: B13905889
M. Wt: 171.21 g/mol
InChI Key: GZEVXTHNYVCIIO-VIFPVBQESA-N
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Description

The compound [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a fluorinated pyrrolizine derivative characterized by a fluoromethylene (=CF) substituent at position 6, an 8S stereocenter, and a hydroxymethyl group at position 8. Its structure combines a bicyclic pyrrolizine core with fluorine substitution, which may enhance lipophilicity and influence bioactivity.

Properties

Molecular Formula

C9H14FNO

Molecular Weight

171.21 g/mol

IUPAC Name

[(8S)-6-(fluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

InChI

InChI=1S/C9H14FNO/c10-5-8-4-9(7-12)2-1-3-11(9)6-8/h5,12H,1-4,6-7H2/t9-/m0/s1

InChI Key

GZEVXTHNYVCIIO-VIFPVBQESA-N

Isomeric SMILES

C1C[C@]2(CC(=CF)CN2C1)CO

Canonical SMILES

C1CC2(CC(=CF)CN2C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves the use of fluoromethylene transfer chemistry. This method is attractive for building fluorinated products of high value. One approach involves the use of fluoromethylsulfonium reagents to achieve the one-fluorine-one-carbon modification of a substrate, leading to the formation of monofluorinated five-membered rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes developed in research laboratories can potentially be scaled up for industrial applications. The use of fluoromethylsulfonium reagents and other fluorinating agents would be key components of the industrial process.

Chemical Reactions Analysis

Types of Reactions

[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The fluoromethylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with molecular targets through its fluoromethylene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent type (methylene, fluoromethylene, or difluoromethylene) and stereochemistry. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Stereochemistry Key Properties
[(6E,8S)-6-(Fluoromethylene)-...]methanol (Target) N/A C₉H₁₄FNO ~171.2 =CF 6E,8S Hypothesized higher lipophilicity vs. methylene
[(8S)-6-(Difluoromethylene)-...]methanol 2820537-07-1 C₉H₁₃F₂NO 189.2 =CF₂ 8S Available in 100 mg–1 g quantities
[(8R)-6-(Difluoromethylene)-...]methanol 2820537-08-2 C₉H₁₃F₂NO 189.2 =CF₂ 8R Priced at €2,616.03 (500 mg)
[(8S)-6-Methylene-...]methanol 2820536-99-8 C₉H₁₅NO 153.2 =CH₂ 8S ≥97% purity; lower MW
(R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol 2820537-02-6 C₈H₁₃F₂NO 177.2 Ring CF₂ R-configuration Distinct substitution pattern

Key Observations:

  • Substituent Effects: Difluoromethylene analogs (=CF₂) exhibit higher molecular weights (~189.2 g/mol) compared to the target compound (~171.2 g/mol) and the non-fluorinated methylene analog (153.2 g/mol).
  • Stereochemistry : The 8S configuration is common in commercial analogs (e.g., CAS 2820537-07-1), while the 8R enantiomer (CAS 2820537-08-2) is priced higher, suggesting stereochemical influences on demand or synthesis complexity .
  • Spectral Data : NMR and computational methods (e.g., DP4+ probability) are critical for stereochemical assignment in related compounds, as seen in spirotryprostatin derivatives .

Pharmacological Implications (Hypothetical)

While pharmacological data are absent, structural trends suggest:

  • Lipophilicity: Fluorinated analogs likely exhibit improved blood-brain barrier penetration compared to non-fluorinated counterparts.
  • Target Selectivity : Stereochemistry (8S vs. 8R) may influence binding to chiral biological targets, as observed in other fluorinated pharmaceuticals.

Biological Activity

[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₈H₁₄FNO
  • CAS Number : 2820537-74-2

The fluoromethylene group contributes to the compound's reactivity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been proposed for [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol:

  • Receptor Modulation : It may act as a modulator of nuclear receptors involved in inflammatory responses.
  • Enzyme Inhibition : The compound could inhibit specific enzymes linked to disease pathways, similar to other pyrrolizidine derivatives.
  • Cell Signaling Pathways : It may influence cell signaling pathways that regulate cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have shown that the compound exhibits:

  • Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The compound may reduce cytokine production in immune cells.

In Vivo Studies

Limited in vivo studies suggest potential applications in:

  • Cancer Therapy : Preliminary results indicate that it might inhibit tumor growth in animal models.
  • Neurological Disorders : There are indications of neuroprotective effects.

Case Studies

  • Case Study 1 : A study evaluated the anti-inflammatory effects of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol in a rodent model of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to controls.
  • Case Study 2 : Another investigation focused on its antimicrobial properties against resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
EntecavirAnti-HBV agent
GNE-3500RORc inverse agonist
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanolAntimicrobial & Anti-inflammatoryCurrent Study

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